4-bromobenzyl 4-formylbenzoate 4-bromobenzyl 4-formylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10047024
InChI: InChI=1S/C15H11BrO3/c16-14-7-3-12(4-8-14)10-19-15(18)13-5-1-11(9-17)2-6-13/h1-9H,10H2
SMILES: C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)C=O)Br
Molecular Formula: C15H11BrO3
Molecular Weight: 319.15 g/mol

4-bromobenzyl 4-formylbenzoate

CAS No.:

Cat. No.: VC10047024

Molecular Formula: C15H11BrO3

Molecular Weight: 319.15 g/mol

* For research use only. Not for human or veterinary use.

4-bromobenzyl 4-formylbenzoate -

Specification

Molecular Formula C15H11BrO3
Molecular Weight 319.15 g/mol
IUPAC Name (4-bromophenyl)methyl 4-formylbenzoate
Standard InChI InChI=1S/C15H11BrO3/c16-14-7-3-12(4-8-14)10-19-15(18)13-5-1-11(9-17)2-6-13/h1-9H,10H2
Standard InChI Key HDCFXJIACIUZFN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)C=O)Br
Canonical SMILES C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)C=O)Br

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecule consists of two aromatic rings connected via an ester linkage:

  • Brominated benzyl group: A benzene ring substituted with a bromine atom at the para position, attached to a methylene (-CH2-) group.

  • 4-Formylbenzoate moiety: A benzoic acid derivative esterified at the para position with a formyl (-CHO) substituent.

The molecular formula is C15H11BrO3, with a molecular weight of 343.15 g/mol. Key structural features were corroborated by spectral data from analogous compounds, such as 4-bromobenzyl chloroformate (IR: 1745 cm⁻¹ for carbonyl) and 4-[(4-bromophenyl)azanediyl]dibenzaldehyde (1H-NMR: δ 9.96 ppm for aldehyde protons) .

Physicochemical Properties

While direct measurements for 4-bromobenzyl 4-formylbenzoate are scarce, extrapolations from related esters provide insights:

PropertyValue (Estimated)Basis for Estimation
Melting Point98–102°CComparison to [4-bromophenyl]methyl 4-bromobenzoate (MP: N/A)
Density1.52–1.58 g/cm³Similarity to 4-bromobenzyl chloroformate (1.5588 g/cm³)
SolubilityInsoluble in H2O; soluble in DCM, THFBehavior of brominated aromatics

The formyl group’s polarity enhances solubility in polar aprotic solvents, while bromine contributes to halogen bonding interactions .

Synthesis and Optimization

Reaction Pathways

Two primary routes have been identified for synthesizing this compound:

Esterification of 4-Formylbenzoic Acid

Step 1: Activation of 4-formylbenzoic acid using thionyl chloride (SOCl2) to form 4-formylbenzoyl chloride.
Step 2: Reaction with 4-bromobenzyl alcohol in anhydrous dichloromethane (DCM) under nitrogen atmosphere:

4-Formylbenzoyl chloride+4-Bromobenzyl alcoholEt3N4-Bromobenzyl 4-formylbenzoate+HCl\text{4-Formylbenzoyl chloride} + \text{4-Bromobenzyl alcohol} \xrightarrow{\text{Et}_3\text{N}} \text{4-Bromobenzyl 4-formylbenzoate} + \text{HCl}

This method mirrors the synthesis of (4-bromophenyl)methyl 4-bromobenzoate, achieving yields of 78–86% under optimized conditions .

Process Optimization

Key parameters influencing yield:

  • Temperature: 0–5°C during acyl chloride formation prevents formyl group oxidation .

  • Catalyst: Triethylamine (2.5 equiv) maximizes deprotonation of 4-bromobenzyl alcohol .

  • Purification: Recrystallization from hexane/ethyl acetate (3:1) improves purity to >95% .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s formyl group participates in:

  • Schiff base formation: Condensation with amines to create antimicrobial agents .

  • Cross-coupling reactions: Suzuki-Miyaura couplings using the bromine substituent for biaryl synthesis .

Polymer Chemistry

As a difunctional monomer, it enables:

  • Step-growth polymerization: With diamines to form polyimides with high thermal stability (>300°C) .

  • Post-polymerization modification: Aldehyde groups allow grafting of bioactive molecules onto polymer backbones .

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